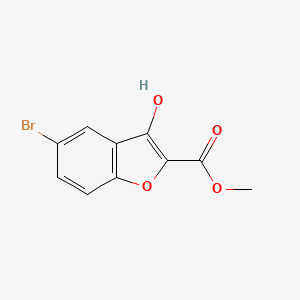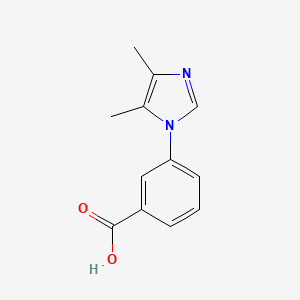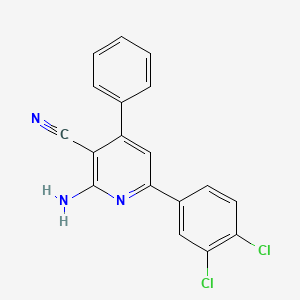
2-Amino-6-(3,4-dichlorophenyl)-4-phenylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-(3,4-dichlorophenyl)-4-phenylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group at the 2-position, a 3,4-dichlorophenyl group at the 6-position, and a phenyl group at the 4-position of the nicotinonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3,4-dichlorophenyl)-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinonitrile Core: The initial step involves the formation of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound.
Introduction of the Amino Group: The amino group is introduced at the 2-position through an amination reaction, often using ammonia or an amine derivative under basic conditions.
Substitution with 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced at the 6-position through a substitution reaction, typically using a halogenated precursor and a suitable catalyst.
Addition of the Phenyl Group: The phenyl group is added at the 4-position through a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Amino-6-(3,4-dichlorophenyl)-4-phenylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phenyl groups, using suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and nucleophiles such as amines are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-Amino-6-(3,4-dichlorophenyl)-4-phenylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-Amino-6-(3,4-dichlorophenyl)-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subject to ongoing research .
類似化合物との比較
Similar Compounds
2-Amino-6-phenylpyrimidine: Similar in structure but lacks the 3,4-dichlorophenyl group.
4-(2-Amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol: Contains an indole group instead of the nicotinonitrile core.
4-(4-Aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine: Similar but with different substituents on the pyrimidine ring.
Uniqueness
2-Amino-6-(3,4-dichlorophenyl)-4-phenylnicotinonitrile is unique due to the presence of both the 3,4-dichlorophenyl and phenyl groups on the nicotinonitrile core
特性
分子式 |
C18H11Cl2N3 |
|---|---|
分子量 |
340.2 g/mol |
IUPAC名 |
2-amino-6-(3,4-dichlorophenyl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11Cl2N3/c19-15-7-6-12(8-16(15)20)17-9-13(11-4-2-1-3-5-11)14(10-21)18(22)23-17/h1-9H,(H2,22,23) |
InChIキー |
QCWQGHAETNZAFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


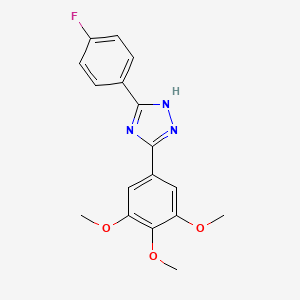
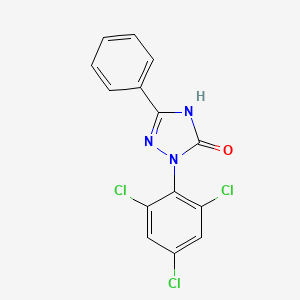

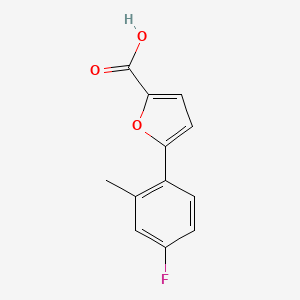

![2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15059819.png)
![3-(4-Methoxybenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15059821.png)
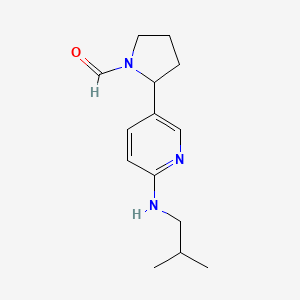
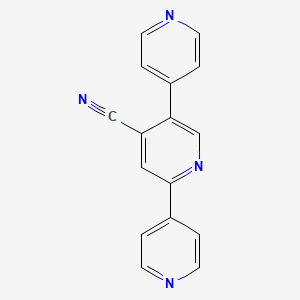

![7-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B15059852.png)

